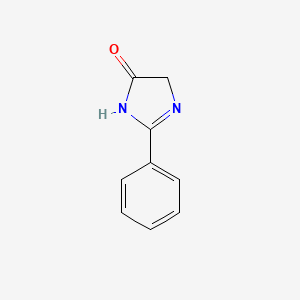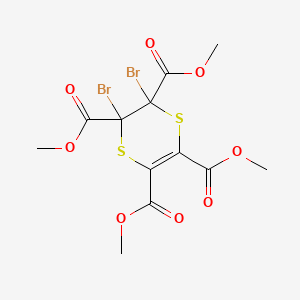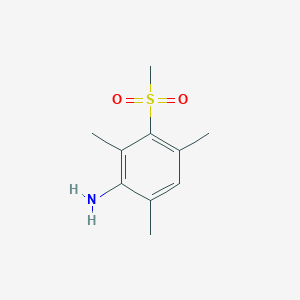
dimethyl-1,2-oxazole-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-1,2-oxazole-4-carbothioamide (DMOCT) is a unique molecule composed of a thioamide group, an oxazole ring, and two methyl groups. This molecule has been found to have a wide range of applications in the scientific community, from biochemical research to drug development.
Aplicaciones Científicas De Investigación
Dimethyl-1,2-oxazole-4-carbothioamide has been used in a variety of scientific research applications. It has been found to be a useful tool in the study of enzyme kinetics, as it has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, acetylcholinesterase, and catalase. It has also been used in the study of protein-protein interactions, as it has been shown to bind to certain proteins, including the human estrogen receptor. In addition, this compound has been used in the study of membrane proteins, as it has been found to interact with various membrane proteins, including the Na+/K+-ATPase.
Mecanismo De Acción
The exact mechanism of action of dimethyl-1,2-oxazole-4-carbothioamide is not yet fully understood. However, it is believed that the molecule binds to certain proteins and enzymes, inhibiting their activity. It is also believed that this compound may interact with certain membrane proteins, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to inhibit the activity of various enzymes, including cytochrome P450 enzymes, acetylcholinesterase, and catalase. In addition, it has been found to bind to certain proteins, including the human estrogen receptor, and to interact with certain membrane proteins, including the Na+/K+-ATPase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of dimethyl-1,2-oxazole-4-carbothioamide in laboratory experiments is advantageous due to its high efficiency and relatively low cost. It is also easy to synthesize and has a high yield, making it a useful tool in the laboratory. However, there are some limitations to using this compound in laboratory experiments. It is not yet fully understood how it works, and its effects on biochemical and physiological processes are still being studied. In addition, it is difficult to obtain pure this compound, as it is often contaminated with other molecules.
Direcciones Futuras
There are many potential future directions for dimethyl-1,2-oxazole-4-carbothioamide research. One potential direction is the development of new synthesis methods to produce pure this compound. Another potential direction is the further study of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted on its mechanism of action, as well as its potential uses in the study of protein-protein interactions and membrane proteins. Finally, this compound could be used in the development of new drugs, as it has been shown to interact with various proteins and enzymes.
Métodos De Síntesis
The synthesis of dimethyl-1,2-oxazole-4-carbothioamide can be accomplished through a variety of methods. One of the most common methods involves the reaction of a dimethylthioamide with a 1,2-diaminoethane, followed by oxidation of the resulting thioether with hydrogen peroxide. This method has been found to be efficient, with a yield of over 95%. Other methods of synthesis include the reaction of a dimethylthioamide with an aldehyde, followed by oxidation with hydrogen peroxide, and the reaction of a dimethylthioamide with an amine, followed by oxidation with aqueous hydrogen peroxide.
Propiedades
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-5(6(7)10)4(2)9-8-3/h1-2H3,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHURARKKIZTMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)


![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)


![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)
![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)
![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)
![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)


![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)